Z-D-Ser-obzl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

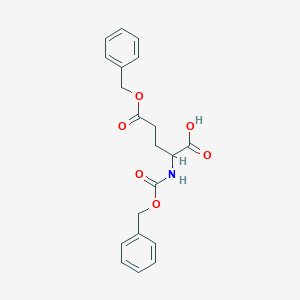

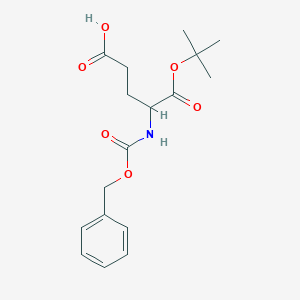

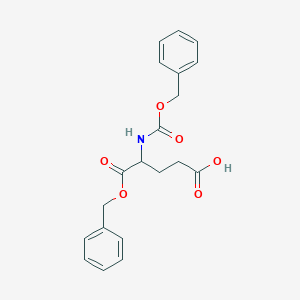

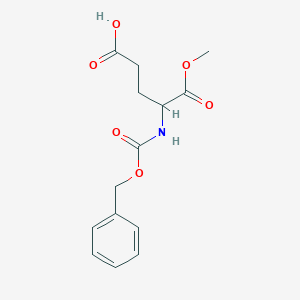

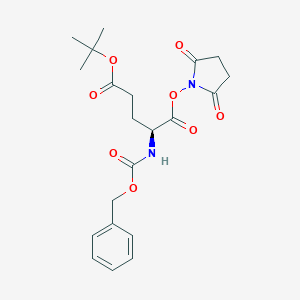

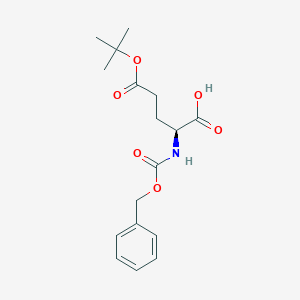

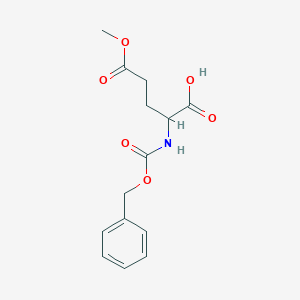

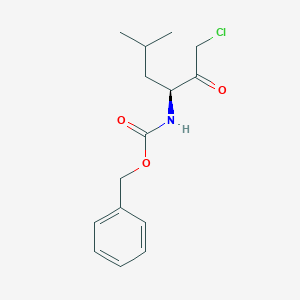

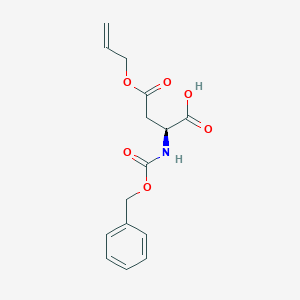

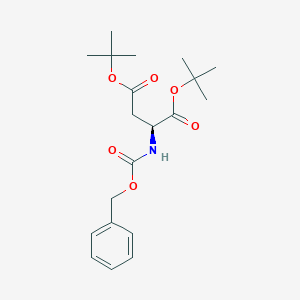

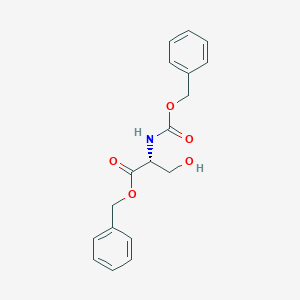

Z-D-Ser-obzl, also known as N-CBZ-D-Serine benzyl ester or benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate , is a chemical compound with the molecular formula C18H19NO5 .

Synthesis Analysis

This compound can be synthesized from Benzyl chloroformate . It is also offered by companies like Creative Peptides for research purposes .Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 329.12632271 g/mol .Chemical Reactions Analysis

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in peptide synthesis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 329.3 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 84.9 Ų .科学研究应用

肽合成

Z-D-Ser-obzl(Z-保护的低聚磷酸丝氨酸肽)主要用于肽的合成。保护的低聚磷酸丝氨酸肽,包括 Z-Xxx-(Ser[PO(OPh)2])3-Glu(OBzl)-OBzl(Xxx = Ile、Val、Gly、Leu,Ph = 苯基),以高产率合成。这些肽是开发具有生物活性的分子的关键组成部分,在生物化学和分子生物学中用于各种研究应用。合成过程涉及逐步延长和酰化,高产率表明有效生产靶向肽的潜力 (Paquet 和 Johns,2009)。

表面增强拉曼散射 (SERS)

与 this compound 相关的化合物有助于增强表面增强拉曼散射 (SERS),这是一种用于检测极低浓度物质的技术。研究表明,使用 ZnO/Ag@Au 基底和类似的复合结构可以显着提高拉曼检测灵敏度。复合基底的电磁增强,由金属和半导体之间的电子分布调整驱动,放大了光激发的效率,使其成为检测各种物质(包括牛奶中的抗生素和其他微量物质)的有效方法 (Zhai 等人,2019)。类似的研究强化了 ZnO 基复合材料在 SERS 中的应用,显示了它们在检测三聚氰胺等物质和其他痕量化学物质方面的潜力,进一步强调了这些化合物在提高物质检测灵敏度和特异性方面的作用 (Tiwari 等人,2022)。

化学战剂检测

在国土安全和环境监测方面,与 this compound 相关的化合物用于创建平台以检测化学战剂 (CWA) 模拟剂。这些平台由 Au@Ag@ZIF-8 等结构组成,表现出出色的 SERS 传感能力,提供快速、可靠和超灵敏的 CWA 检测。在微量和各种条件(例如环境空气)下检测这些物质的能力突出了这些化合物在安全、化学过程监测甚至个性化医学应用等关键领域的潜力 (Lafuente 等人,2021)。

可再生能源

与 this compound 相关的材料在可再生能源研究中也至关重要。受自然光合作用启发的 Z 型水分解系统涉及两种光催化剂,并在不同的位置产生氢气和氧气。这种高效的机制(其中像 this compound 这样的化合物可能发挥作用)为生产清洁和可再生的能源开辟了道路,以可持续的方式满足全球能源需求 (Wang 等人,2018)。

安全和危害

作用机制

Target of Action

Z-D-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is primarily used as a building block in peptide synthesis . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl- (lor dl)-serine benzyl ester . The primary targets of this compound are proteases, specifically Ser/Thr Proteases . Proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Mode of Action

The mechanism of action of this compound involves its interaction with its primary targets, the proteases. It acts as a protease inhibitor, binding to the active site of the protease, preventing its normal function and leading to the inhibition of protein degradation . This interaction results in changes in the protease’s activity, thereby affecting the biological processes that the protease is involved in.

属性

IUPAC Name |

benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427173 |

Source

|

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-06-5 |

Source

|

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。